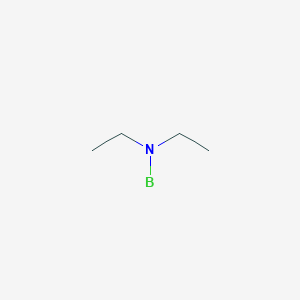

Diethylamino borane

Description

Contextualization within Aminoborane (B14716983) Chemistry

Aminoboranes, generically represented as R₂NBH₂, are a class of organoboron compounds that are formal adducts of a Lewis acid (borane) and a Lewis base (an amine). chemrevlett.comorientjchem.org The bond between the nitrogen and boron atoms is a coordinate covalent bond, where the nitrogen atom donates its lone pair of electrons to the electron-deficient boron atom. savemyexams.comnagwa.com This interaction is fundamental to the structure and reactivity of aminoboranes.

A key structural feature of many aminoboranes, including diethylaminoborane, is their tendency to exist in equilibrium between monomeric and dimeric forms. acs.org The dimer, [ (C₂H₅)₂NBH₂]₂, features a four-membered ring structure. The balance between the monomer and dimer is influenced by factors such as the steric bulk of the substituents on the nitrogen atom and the solvent. acs.orgoup.com For instance, less bulky aminoboranes tend to favor the dimeric form, while increased steric hindrance on the nitrogen atom favors the monomer. oup.com This equilibrium is important as the monomer is often the more reactive species in chemical transformations. acs.org The different forms can be distinguished using techniques like ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy, which shows distinct signals for the monomer and dimer. acs.orgpurdue.edunih.gov

| Property | Value | Notes |

|---|---|---|

| Chemical Formula | C₄H₁₂BN | |

| Appearance | Colorless liquid | nih.gov |

| ¹¹B NMR Chemical Shift (δ) | 36.16 ppm (triplet) | Monomer acs.orgnih.gov |

| 1.63 ppm (triplet) | Dimer acs.orgnih.gov |

Significance in Organoboron Compound Development

Organoboron compounds are cornerstones of modern organic synthesis, primarily due to their utility in forming carbon-carbon and carbon-heteroatom bonds, most famously in the Suzuki-Miyaura cross-coupling reaction. mdpi.comacs.orgthieme.de Diethylaminoborane has emerged as a significant precursor in the synthesis of various organoboron derivatives, particularly diarylborinic acids. oup.commdpi.com

A notable application is the palladium-catalyzed diarylation of diethylaminoborane. oup.com In this process, diethylaminoborane reacts with aryl iodides in the presence of a palladium catalyst to form diarylborinic acid derivatives. Researchers have found that using a less sterically hindered aminoborane like diethylaminoborane is crucial for the success of the second B-arylation step, leading to the desired diaryl product. oup.commdpi.com This method provides a direct route to symmetrical and non-symmetrical borinic acids, which are themselves valuable in catalysis, materials science, and medicinal chemistry. mdpi.com The development of such borylation reactions highlights the role of diethylaminoborane as a practical source of boron for constructing complex molecular architectures. nih.gov

Evolution of Research Perspectives on Diethylaminoborane

The study of aminoboranes, including diethylaminoborane, dates back to the mid-20th century, with initial interest focused on their fundamental properties and potential as reducing agents or for hydrogen storage. acs.orgacs.orgchemrevlett.com Early synthetic methods were often inconvenient, relying on highly reactive reagents like lithium aluminum hydride or the reaction of diborane (B8814927) with secondary amines. acs.orgnih.govacs.org

Over time, research has led to the development of more practical and efficient synthetic routes. These include the thermal dehydrogenation of amine-borane complexes and the reaction of lithium aminoborohydrides with organohalides. acs.orgnih.gov A more recent innovation is a rapid, one-pot synthesis involving an iodination/dehydroiodination sequence starting from the corresponding diethylamine-borane complex. acs.orgnih.gov This evolution in synthesis has made diethylaminoborane more accessible for a broader range of applications.

Concurrently, the perception of diethylaminoborane has shifted from a simple borane (B79455) derivative to a valuable building block in its own right. Its applications have expanded into materials science, where it serves as a precursor for producing boron nitride and for depositing copper thin films via chemical vapor deposition (CVD). purdue.edunih.govlinde-amt.comsvc.orgwikipedia.orgpvateplaamerica.com In organic synthesis, its role as a key reagent in palladium-catalyzed borylation reactions to create borinic acids represents a significant advancement, demonstrating its value in the sophisticated toolkit of modern organoboron chemistry. oup.commdpi.com

| Method | Precursors | General Conditions | Reference |

|---|---|---|---|

| Reduction of Aminodihaloboranes | Diethylaminodihaloborane, Lithium aluminum hydride | Requires highly reactive hydride reagents. | acs.orgnih.gov |

| Thermal Dehydrogenation | Diethylamine-borane complex | Requires elevated temperatures (e.g., 160–220 °C). | acs.orgnih.gov |

| Dehydrohalogenation | Amine-monochloroborane complex, Base | Dehydrohalogenation of an isolated intermediate. | purdue.edu |

| Tandem Iodination/Dehydroiodination | Diethylamine-borane, Iodine, Bulky amine base | A rapid, one-pot synthesis at ambient temperature. | acs.orgnih.gov |

| Reduction of Phenyl Borate (B1201080) | Phenyl borate, Aluminum, Hydrogen, Diethylamine (B46881) | Product nature depends on the phenyl borate:amine ratio. | acs.org |

Properties

CAS No. |

18494-92-3 |

|---|---|

Molecular Formula |

C4H10BN |

Molecular Weight |

82.94 g/mol |

InChI |

InChI=1S/C4H10BN/c1-3-6(5)4-2/h3-4H2,1-2H3 |

InChI Key |

HUQOFZLCQISTTJ-UHFFFAOYSA-N |

Canonical SMILES |

[B]N(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Diethylaminoborane

Classical and Established Synthetic Routes to Aminoboranes

Historically, the synthesis of aminoboranes has relied on several fundamental transformations. These methods, while effective, often require sensitive reagents or demanding reaction conditions, which has spurred the development of newer protocols.

Reduction of Aminodihaloboranes

One of the earliest established routes to aminoboranes involves the reduction of aminodihaloboranes. nih.govacs.orgacs.org This method typically employs a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to replace the halogen atoms on the boron with hydrides. nih.govescholarship.org The general process starts with the synthesis of an aminodihaloborane, for example, dichloro(diethylamino)borane, from the reaction of a secondary amine like diethylamine (B46881) with a boron trihalide. thieme-connect.de The subsequent reduction with a strong hydride source yields the desired aminoborane (B14716983). nih.gov However, the highly reactive nature of reagents like lithium aluminum hydride and the precursor boron halides can limit the large-scale applicability of this protocol. nih.govacs.orgacs.org

Thermal Dehydrogenation of Amine-Borane Adducts

A more common and often preferred method for synthesizing aminoboranes is the thermal dehydrogenation of stable amine-borane adducts. nih.govacs.orgacs.org In this approach, an adduct, such as diethylamine-borane (Et₂NH·BH₃), is heated to high temperatures, typically between 160–220 °C, to induce the elimination of hydrogen gas (H₂). nih.govacs.org This process results in the formation of a B-N covalent bond, yielding the aminoborane. iucr.orgiucr.orgresearchgate.net The structure of the resulting aminoborane can be influenced by the reaction conditions; for instance, dimethylaminoborane (B1631071) can form either a dimeric four-membered ring or a trimeric six-membered ring depending on the synthetic conditions. iucr.orgiucr.orgresearchgate.net While this method avoids the use of highly reactive halides and hydrides, it is often limited by the requirement for high temperatures. nih.govacs.org

Reactions involving Lithium Aminoborohydrides

A third established route involves the use of lithium aminoborohydrides (LABs). nih.govacs.orgacs.orgresearchgate.net These reagents are typically prepared by the deprotonation of an amine-borane adduct with a strong base like n-butyllithium (n-BuLi). google.com The resulting lithium aminoborohydride can then react with various electrophiles, such as methyl iodide or trimethylsilyl (B98337) chloride, to generate the corresponding aminoborane. researchgate.net For example, the reaction of lithium diisopropylaminoborohydride with trimethylsilyl chloride or benzyl (B1604629) chloride produces diisopropylaminoborane (B2863991). researchgate.net This method can be performed under ambient conditions, but like the reduction of aminodihaloboranes, it relies on highly sensitive reagents, specifically n-BuLi. nih.govacs.orgresearchgate.net

Catalytic Approaches for Diethylaminoborane Synthesis and Derivatization

Modern synthetic efforts have focused on developing catalytic methods that offer milder reaction conditions, greater functional group tolerance, and improved efficiency. These approaches have not only provided new ways to synthesize diethylaminoborane but have also expanded its utility as a building block in organic chemistry.

Palladium-Catalyzed B-Diarylation Reactions utilizing Diethylaminoborane

A significant application of diethylaminoborane is in palladium-catalyzed cross-coupling reactions to form diarylborinic acids. osaka-u.ac.jpoup.comresearchmap.jp In this process, diethylaminoborane serves as a dihydridoborane source that undergoes sequential arylation with aryl iodides. oup.com The use of a less sterically bulky aminoborane, like diethylaminoborane, is crucial for facilitating the second B-arylation step, leading to the formation of the diarylated product. oup.com This intermolecular cross-coupling reaction provides an efficient route to valuable diarylborinic acid derivatives, which are important intermediates in organic synthesis. osaka-u.ac.jpoup.com

Table 1: Palladium-Catalyzed B-Diarylation of Diethylaminoborane

| Aryl Iodide Substrate | Catalyst | Base | Solvent | Product | Yield | Reference |

| Iodobenzene | Pd(OAc)₂ / P(o-tol)₃ | K₃PO₄ | Dioxane | Diphenylborinic acid derivative | High | oup.com |

| 4-Iodoanisole | Pd(OAc)₂ / P(o-tol)₃ | K₃PO₄ | Dioxane | Bis(4-methoxyphenyl)borinic acid derivative | High | oup.com |

| 1-Iodonaphthalene | Pd(OAc)₂ / P(o-tol)₃ | K₃PO₄ | Dioxane | Di(1-naphthyl)borinic acid derivative | Moderate | oup.com |

This table summarizes representative examples of the palladium-catalyzed diarylation reaction using diethylaminoborane.

Tandem Iodination/Dehydroiodination Sequences

A more recent and rapid method for the synthesis of aminoboranes from their corresponding amine-borane adducts involves a tandem iodination/dehydroiodination sequence. nih.govacs.orgacs.org This protocol operates at room temperature and circumvents the need for high temperatures or highly reactive organometallic reagents. nih.gov The process begins with the iodination of the amine-borane adduct, using a reagent like molecular iodine, to form a monoiodoborane-amine complex. nih.govacs.org Subsequent dehydroiodination is achieved by adding a bulky, non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), which promotes an E2-type elimination to yield the monomeric aminoborane. nih.govacs.org The choice of base is critical in determining whether the monomeric or dimeric form of the aminoborane is produced. nih.govacs.org This methodology has been successfully applied to synthesize diisopropylaminoborane, which was then used in a one-pot palladium-catalyzed borylation of aryl halides. nih.govacs.orgacs.org

Table 2: Influence of Base on Dehydroiodination for Aminoborane Synthesis

| Amine-Iodoborane Complex | Added Base | Product | Conversion/Selectivity | Reference |

| Diisopropylamine-iodoborane | Diisopropylamine | Diisopropylaminoborane (monomer) | 99% conversion | nih.govacs.org |

| Diisopropylamine-iodoborane | N,N-Diisopropylethylamine | Diisopropylaminoborane (monomer) | 98% conversion | nih.govacs.org |

| Dimethylamine-iodoborane | N,N-Diisopropylethylamine | Dimethylaminoborane (dimer) | 77% (dimer), 7% (monomer) | acs.orgacs.org |

| Piperidine-borane | Piperidine | Polyaminoborane | Exclusive formation | acs.org |

This table illustrates the critical role of the added base in directing the outcome of the dehydroiodination reaction.

Exploration of Novel Precursors and Reaction Conditions

The synthesis of diethylaminoborane and its derivatives is an active area of research, driven by their utility as reagents in organic synthesis. Explored methodologies focus on increasing efficiency, and expanding the diversity of accessible molecular structures.

Synthesis via Boron Reagents and Organometallic Species

The preparation of diethylaminoborane can be approached through the reaction of suitable boron-containing precursors with organometallic reagents. A common strategy involves the use of diethylaminoboron halides, such as diethylaminodichloroborane, as a key intermediate. This precursor can be synthesized from the reaction of a secondary amine with a boron trihalide.

While a direct one-step synthesis of diethylaminoborane from a simple borane (B79455) and an organometallic species is not commonly documented, a plausible pathway involves the reaction of an organometallic reagent with a diethylaminoboron halide. For instance, the synthesis of the related compound, (diethylamino)diethylborane, has been reported from the reaction between ethylmagnesium bromide and diethylaminodichloroborane. lookchem.com This suggests a similar approach could be employed for diethylaminoborane by utilizing a hydride source as the organometallic reagent.

Another relevant precursor is the diethylamine-borane complex (Et₂NH·BH₃). This complex can be synthesized by reacting sodium borohydride (B1222165) or potassium borohydride with diethylamine hydrochloride. google.comgoogle.com From this stable adduct, diethylaminoborane can be generated.

A general representation of the synthesis of an aminoborane from an amine-borane complex involves a dehydrohalogenation sequence. The amine-borane is first iodinated, and the resulting intermediate is then treated with a base to induce elimination, yielding the aminoborane. nih.gov

The following table outlines some precursors and reagents relevant to the synthesis of diethylaminoborane and related compounds.

| Precursor/Reagent | Formula | Role in Synthesis |

| Diethylamine | (C₂H₅)₂NH | Starting material for diethylamine-borane complex |

| Sodium Borohydride | NaBH₄ | Hydride source for borane complex formation |

| Diethylaminodichloroborane | (C₂H₅)₂NBCl₂ | Precursor for reaction with organometallics |

| Ethylmagnesium Bromide | C₂H₅MgBr | Example of an organometallic reagent |

Facile Access to Diethylaminoborane Derivatives

Diethylaminoborane serves as a versatile building block for the synthesis of a variety of organoboron derivatives. These reactions often proceed under mild conditions and provide efficient routes to more complex molecules.

One notable application is the palladium-catalyzed B-diarylation of diethylaminoborane. This reaction allows for the synthesis of diarylborinic acid derivatives through an intermolecular cross-coupling with aryl iodides. The use of the less sterically bulky diethylaminoborane has been shown to be crucial for facilitating the second B-arylation step, leading to both symmetrical and non-symmetrical borinic quinolates. mdpi.comnih.gov

The reaction of diethylaminoborane with unsaturated organic molecules provides another facile route to its derivatives. For example, the thermal reaction of diethylaminoborane with 1,5-cyclooctadiene (B75094) results in the formation of B-diethylamino-9-borabicyclo[3.3.1]nonane (B-diethylamino-9-BBN) in good yield. clockss.org

Furthermore, aminoboranes, including diethylaminoborane, can be utilized in one-pot borylation reactions. Following its in-situ generation from the corresponding amine-borane, the aminoborane can be used in palladium-catalyzed cross-coupling reactions with aryl halides to produce arylboronates and boronic acids. nih.gov

The following table summarizes some facile synthetic routes to diethylaminoborane derivatives.

| Reactant(s) | Catalyst/Conditions | Product |

| Diethylaminoborane, Aryl Iodides | Palladium Catalyst, 100 °C | Diarylborinic Acid Derivatives |

| Diethylaminoborane, 1,5-Cyclooctadiene | Thermal | B-diethylamino-9-BBN |

| Diethylaminoborane, Aryl Halides | Palladium Catalyst | Arylboronates/Boronic Acids |

Reactivity Profiles and Mechanistic Elucidation of Diethylaminoborane Transformations

Fundamental Reactivity Patterns of the B-H Bond

The boron-hydrogen (B-H) bond in diethylaminoborane is the primary site of its reactivity, participating in a variety of fundamental chemical transformations.

The B-H bond in aminoboranes can undergo nucleophilic attack. In this type of reaction, an electron-rich species (a nucleophile) adds to the electron-deficient boron atom. wikipedia.orgyoutube.com This process, known as 1,2-nucleophilic addition, results in the formation of a new bond between the nucleophile and the boron atom, while the hydrogen atom remains attached to the boron, often leading to the formation of a borate (B1201080) intermediate. wikipedia.org The reactivity in these pathways is influenced by the nature of the nucleophile and the substituents on the aminoborane (B14716983). For instance, cyclic alkyl amino carbene (cAAC) supported hydroboron compounds can undergo reversible B-H bond activation, a process favored by electron-donating groups at the boron center. researchgate.net

Diethylaminoborane and related aminoboranes can serve as precursors to electrophilic boron species for aromatic C-H borylation. This transformation is an alternative to traditional methods that often require pre-functionalized aromatic compounds. umich.edu The regioselectivity of this electrophilic aromatic substitution (SEAr) is typically governed by a combination of steric and electronic factors of the substituents on the aromatic ring. mdpi.com

Several catalytic systems have been developed to facilitate this reaction. Iridium-catalyzed C-H borylation has emerged as a powerful method for creating arylboron compounds from both carbocyclic and heterocyclic substrates. umich.edunih.gov In these reactions, steric effects often dictate the position of borylation on carbocyclic rings, whereas electronic effects are more influential with heterocyclic aromates. umich.edunih.gov Metal-free approaches have also been developed, utilizing frustrated Lewis pairs (FLPs) composed of aminoboranes to achieve C-H borylation of electron-rich heteroarenes. researchgate.net Strongly electrophilic species like borenium cations, which can be generated from NHC-boranes, are also effective in these transformations. mdpi.comresearchgate.net

Nucleophilic Addition Pathways

Detailed Mechanistic Investigations

Understanding the detailed mechanisms of reactions involving diethylaminoborane is crucial for optimizing existing synthetic methods and developing new ones.

The palladium-catalyzed B-arylation of aminoboranes, such as diethylaminoborane, provides a direct route to arylboron compounds from aryl halides. Mechanistic studies, aided by DFT calculations, have provided significant insights into this process. acs.org A widely accepted mechanism for related borylations with pinacolborane, which shares similarities, involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by a transmetalation step. acs.orgresearchgate.net

One proposed catalytic cycle begins with the oxidative addition of an aryl halide to the Pd(0) catalyst. libretexts.org This is followed by transmetalation with the aminoborane reagent. acs.org The final step is a reductive elimination that yields the arylated boron product and regenerates the Pd(0) catalyst. libretexts.org An alternative pathway suggests that after oxidative addition, an amine-assisted ionization leads to an electron-deficient palladium species, which then undergoes a σ-bond metathesis with the borane (B79455) reagent to form the product. researchgate.net The specific ligand used in the palladium complex can significantly influence the reaction's efficiency and selectivity by affecting the rates of oxidative addition and reductive elimination. nih.gov

| Catalytic Cycle Step | Description | Key Intermediates/Species |

|---|---|---|

| Oxidative Addition | The aryl halide (Ar-X) adds to the Pd(0) catalyst, forming a Pd(II) intermediate. | [Pd(0)Ln], [Ar-Pd(II)-X(L)n] |

| Transmetalation | The boryl group from diethylaminoborane replaces the halide on the palladium center. This can proceed via σ-bond metathesis. acs.orgresearchgate.net | [Ar-Pd(II)-B(NEt2)(H)(L)n] |

| Reductive Elimination | The aryl and boryl groups couple and are eliminated from the palladium center, forming the product and regenerating the Pd(0) catalyst. | Ar-B(NEt2)(H), [Pd(0)Ln] |

Amine-boranes like diethylaminoborane can undergo dehydrocoupling reactions to form B-N bonds and release hydrogen gas (H₂). wikipedia.org These reactions can be catalyzed by various transition metals, particularly rhodium and iridium complexes. wikipedia.orgrsc.org The mechanism of dehydrocoupling can be either homogeneous or heterogeneous, depending on the specific catalyst and substrate. acs.orgnih.gov

For rhodium-catalyzed dehydrocoupling of dimethylamine-borane, studies suggest the reaction proceeds through a heterogeneous mechanism involving Rh(0) colloids. acs.orgnih.gov In contrast, some phosphine-borane dehydrocouplings proceed via a homogeneous pathway. acs.orgnih.gov Mechanistic investigations into rhodium-catalyzed dehydropolymerization of amine-boranes suggest that a dimeric rhodium species may be the active catalyst. nih.gov

A proposed metal-free hydrogen transfer mechanism involves a concerted, asynchronous N-to-N and B-to-B hydrogen transfer through a six-membered transition state between an amine-borane and an aminoborane. d-nb.inforesearchgate.net This process allows for the dehydrocoupling of phosphine-borane adducts under ambient conditions using aminoboranes as hydrogen acceptors. d-nb.inforesearchgate.net

| Catalyst System | Proposed Mechanism Type | Key Features | Reference |

|---|---|---|---|

| Rhodium Complexes (e.g., [Rh(1,5-cod)₂]OTf) | Heterogeneous | Involves the formation of Rh(0) colloids as the active catalyst for dehydrocoupling of Me₂NH·BH₃. | acs.orgnih.gov |

| {Rh(xantphos)}-based dimers | Homogeneous (Dimeric) | A dimeric rhodium complex is proposed as the active species, suggesting bimetallic cooperativity. | nih.gov |

| Metal-Free (Aminoborane as H₂ acceptor) | Concerted Hydrogen Transfer | Involves a 6-membered cyclic transition state for P-to-N and B-to-B hydrogen transfer between a phosphine-borane and an aminoborane. | d-nb.inforesearchgate.net |

Borylative cyclization is a powerful synthetic strategy where a borylation and a cyclization event occur in a single transformation. Diethylaminoborane and similar reagents can participate in these reactions, which can be promoted by either transition metals or be metal-free.

In metal-free borylative cyclizations, a strong Lewis acid like boron trichloride (B1173362) (BCl₃) can activate an alkyne towards nucleophilic attack by a tethered aromatic ring or heteroatom. acs.orgresearchgate.netnih.gov A proposed mechanism for the cyclization of o-alkynylanilines with BCl₃ involves initial coordination of the boron reagent to the amine, followed by intramolecular attack of the alkyne onto the activated boron center, leading to a cyclized product. nih.gov

Hydrogen Transfer Mechanisms in Dehydrocoupling Processes

Influence of Molecular Aggregation and Steric Environment on Reactivity

The reactivity of diethylaminoborane is intricately linked to its molecular aggregation state and the steric environment around the boron-nitrogen core. These factors govern the availability of the monomeric form, which is generally considered the more reactive species, and influence the transition states of reactions.

Monomer-Dimer Equilibrium Dynamics

Diethylaminoborane, like many other aminoboranes, exists in a dynamic equilibrium between its monomeric and dimeric forms. researchgate.netacs.org The dimeric structure is a four-membered ring formed through the coordination of the nitrogen atom of one molecule to the boron atom of another. researchgate.net This equilibrium is a critical determinant of the compound's reactivity, as the monomer is typically the more reactive species in processes such as hydroboration. acs.org

The position of this equilibrium is highly sensitive to the steric bulk of the substituents on the nitrogen atom. researchgate.netnih.gov For aminoboranes, increasing the size of the N-alkyl groups shifts the equilibrium towards the monomeric form due to increased steric strain in the cyclic dimer. researchgate.net For example, diisopropylaminoborane (B2863991), with its bulkier isopropyl groups, exists exclusively as a monomer in solution, whereas less sterically hindered aminoboranes, such as dimethylaminoborane (B1631071), favor the dimeric form. researchgate.netacs.org Diethylaminoborane represents an intermediate case, existing as a mixture of both monomer and dimer in solution. researchgate.netacs.org

The presence of both the monomer and dimer of diethylaminoborane can be observed using ¹¹B NMR spectroscopy, which shows distinct signals for each species.

Interactive Data Table: ¹¹B NMR Chemical Shifts for Diethylaminoborane Species

| Species | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Monomer | 36.16 | 128.0 |

| Dimer | 1.63 | 112.8 |

| Data sourced from a study in chloroform-d (B32938) solvent. acs.org |

While precise thermodynamic parameters for the diethylaminoborane monomer-dimer equilibrium are not extensively documented, the relative populations of the two species are influenced by factors such as concentration and temperature, consistent with general principles of chemical equilibrium.

Steric Demand of Amino Substituents and Reaction Efficiency

The steric hindrance imposed by the ethyl groups on the nitrogen atom of diethylaminoborane plays a significant role in its reaction efficiency. This steric demand influences both the rate of reactions and, as discussed previously, the position of the monomer-dimer equilibrium which in turn affects reactivity. researchgate.netacs.org

The size of the N-alkyl substituents can directly impact the rate of chemical transformations. For instance, in the thermolysis of B-methylated amine-boranes, an increase in the steric bulk of the N-alkyl groups leads to a significant increase in the reaction time required for completion. acs.org This suggests that bulkier substituents hinder the approach of reactants and the formation of the necessary transition states.

The steric environment created by the amino substituents can also affect the binding of the aminoborane to other species. In studies of radical additions to aminoboranes, the extent of binding was found to be dependent on the bulk of the N-alkyl groups due to steric effects. rsc.org This principle extends to other reactions where the approach to the boron center is a key step.

Structural Characterization and Computational Analysis of Diethylaminoborane and Its Adducts

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure of diethylaminoborane in different states. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools for this purpose.

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ¹H (proton), ¹¹B (boron), and ¹³C (carbon), which are all present in diethylaminoborane.

¹H NMR: The proton NMR spectrum of aminoboranes can be complex due to the coupling between protons and the quadrupolar ¹⁴N nucleus, which can lead to broad peaks. researchgate.net In a related compound, dimethylaminoborane (B1631071), the ¹H NMR spectrum in CDCl₃ shows a broad quartet for the BH₂ protons and a singlet for the methyl (CH₃) protons. iucr.org

¹¹B NMR: Boron-11 NMR is a key technique for studying boron-containing compounds. For dimethylaminoborane, the ¹¹B NMR spectrum in CDCl₃ exhibits a triplet, which arises from the coupling of the ¹¹B nucleus with the two directly attached hydrogen atoms (BH₂). iucr.org

¹³C NMR: Carbon-13 NMR provides information about the carbon framework of the molecule. In the case of dimethylaminoborane, the ¹³C NMR spectrum in CDCl₃ shows a single peak corresponding to the methyl carbons. iucr.org

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Solvent | Compound | Reference |

| ¹H | 1.96–3.20 | Quartet (broad) | - | CDCl₃ | Dimethylaminoborane (for BH₂) | iucr.org |

| ¹H | 2.39 | Singlet | - | CDCl₃ | Dimethylaminoborane (for CH₃) | iucr.org |

| ¹¹B | 4.75 | Triplet | 110 | CDCl₃ | Dimethylaminoborane | iucr.org |

| ¹³C | 51.77 | - | - | CDCl₃ | Dimethylaminoborane | iucr.org |

This table presents NMR data for dimethylaminoborane as a reference for the spectroscopic behavior of aminoboranes.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. broadinstitute.orgwikipedia.org The technique involves ionizing a sample and then separating the resulting ions based on their mass-to-charge ratio to produce a mass spectrum. msu.edunih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. wikipedia.org For molecules containing nitrogen, such as diethylaminoborane, the molecular ion peak often has an odd mass-to-charge ratio, a principle known as the nitrogen rule. msu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B, ¹³C)

Crystallographic Investigations of Diethylaminoborane Polymorphs

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org Diethylaminoborane and its simpler analog, dimethylaminoborane, exhibit polymorphism, crystallizing into different forms depending on the conditions. iucr.orgiucr.org These different crystalline arrangements, known as polymorphs, can have distinct physical properties. The primary forms observed are dimers and trimers. iucr.orgresearchgate.net

Diethylaminoborane can form dimers with a four-membered (BN)₂ ring. These dimeric structures have been observed to crystallize in several systems, including triclinic and monoclinic forms. iucr.orgresearchgate.net

Triclinic Form: The low-temperature phase of dimeric dimethylaminoborane crystallizes in a triclinic space group. iucr.orgiucr.org In this structure, the center of inversion is located within the B₂N₂ four-membered ring. iucr.org

Monoclinic Form: Upon heating, the triclinic phase of dimeric dimethylaminoborane undergoes a phase transition to a monoclinic polymorph. iucr.orgiucr.org This transition occurs above 290 K. iucr.org The monoclinic structure of dimethylaminoborane crystallizes in the space group C2/m. iucr.orgiucr.org Diethylaminoalane, a related compound, also forms dimers and crystallizes in the monoclinic space group P2₁/c. researchgate.net

The seven crystal systems are triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. wikipedia.orgtaylorandfrancis.com

| Polymorph | Crystal System | Space Group | Key Features | Reference |

| Dimeric (low temp) | Triclinic | P1 | Center of inversion in the B₂N₂ ring. | iucr.org |

| Dimeric (high temp) | Monoclinic | C2/m | Forms via phase transition from triclinic above 290 K. | iucr.orgiucr.org |

This table summarizes the crystallographic data for the dimeric polymorphs of dimethylaminoborane.

In addition to dimers, diethylaminoborane can also exist as a trimer, which features a six-membered (BN)₃ ring. iucr.org This trimeric form of the related dimethylaminoborane crystallizes in an orthorhombic space group. iucr.orgiucr.orgresearchgate.net The six-membered ring in the trimer is considered to be energetically more stable than the four-membered ring of the dimer, likely due to reduced ring strain. iucr.orgnih.gov The trimeric structure of OmpF porin and Skp protein are other examples of trimeric assemblies in biological systems. nih.govembopress.org

| Polymorph | Crystal System | Space Group | Key Features | Reference |

| Trimeric | Orthorhombic | - | Contains a six-membered (BN)₃ ring; energetically more stable. | iucr.orgiucr.orgnih.gov |

This table presents the crystallographic data for the trimeric polymorph of dimethylaminoborane.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to refine and understand the molecular structures. nih.gov Comparisons between experimental and DFT-calculated interatomic distances show good agreement for both dimeric and trimeric forms of dimethylaminoborane. nih.gov

| Compound | Structure | Parameter | Value | Reference |

| Diethylaminogallane | Dimer | Ga-N distance | 201.7 pm | researchgate.net |

| Dimethylamidoalane | Trimer | Al-N distance | 1.936(3) Å | researchgate.net |

| Dimethylamidoalane | Trimer | N-Al-N angle | 108.8(1)° | researchgate.net |

| Dimethylamidoalane | Trimer | Al-N-Al angle | 114.9(1)° | researchgate.net |

This table provides examples of interatomic distances and angles in related metal-amino compounds.

Trimeric Forms and Associated Structural Arrangements

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful tool for investigating the molecular and electronic structures, properties, and reactivity of chemical compounds. schrodinger.com For diethylaminoborane and its related adducts, theoretical modeling, particularly methods rooted in quantum mechanics, provides insights that are complementary to experimental data. ehu.eus These computational approaches allow for the detailed examination of reaction mechanisms, prediction of molecular geometries, and analysis of thermodynamic and kinetic parameters that govern chemical transformations. numberanalytics.comnumberanalytics.com

Density Functional Theory (DFT) Studies of Structure and Reactivity

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure and reactivity of aminoboranes and their precursors. numberanalytics.comwikipedia.org This approach is favored for its balance of computational efficiency and accuracy in modeling many-body systems. wikipedia.org DFT calculations are instrumental in predicting molecular stability, defining reactive sites, and understanding the nuances of chemical bonding. mdpi.com

DFT studies, for example at the B3LYP/6-31G(d) level of theory, have been utilized to model the geometry of diethylaminoborane. escholarship.org Such calculations help in determining optimized molecular structures, including bond lengths and angles, which can be compared with experimental results. For analogous compounds like dimethylaminoborane, DFT calculations have been successfully used to compare theoretical and experimental interatomic distances in its various aggregated forms. nih.gov

Reactivity is another key area explored using DFT. researchgate.net By analyzing frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MESP) maps, researchers can identify the most probable sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net For instance, in the context of frustrated Lewis pair (FLP) chemistry, DFT calculations have shown how subtle changes, such as altering substituents on the boron atom, can significantly impact the reactivity and prevent or favor adduct formation. uva.nl DFT has been employed to elucidate complex reaction mechanisms, such as the dehydrogenation of amine-borane adducts, by modeling the potential energy surfaces and identifying transition states and intermediates. numberanalytics.comuva.nl

Table 1: Representative DFT Functionals and Their Applications This table provides a general overview of DFT functionals and is not specific to diethylaminoborane calculations.

| Functional Type | Example(s) | Common Applications in Reactivity Studies |

|---|---|---|

| Generalized Gradient Approximation (GGA) | PBE, BLYP | Geometry optimization, prediction of ground-state properties. numberanalytics.com |

| Hybrid Functionals | B3LYP, ωB97X-D | Calculation of reaction barriers, thermodynamic properties, and electronic structure. numberanalytics.comuva.nl |

Energetic Barrier and Thermodynamic Analysis of Reaction Pathways

Computational chemistry provides essential tools for analyzing the energetics of reaction pathways, which is crucial for understanding reaction feasibility and rates. numberanalytics.com This involves calculating the thermodynamic driving forces (e.g., Gibbs free energy of reaction, ΔG) and the kinetic barriers (e.g., activation energy, ΔG‡). chemrxiv.orgnih.gov

For reactions involving aminoboranes, such as their formation via dehydrogenation of amine-borane adducts or their participation in subsequent reactions, theoretical models can map out the entire reaction coordinate. researchgate.netnih.gov For example, DFT calculations were used to study the dehydrogenation of dimethylamine-borane (a precursor to dimethylaminoborane) when mediated by a frustrated Lewis pair. The calculations revealed a stepwise mechanism involving hydride abstraction by the borane (B79455) and subsequent deprotonation by the phosphine. uva.nl In another study, the Gibbs free energy (ΔG) for adduct formation between a borane and Me₂N=BH₂ was calculated to be 15.3 kcal/mol, indicating that this particular pathway is thermodynamically unfavorable. uva.nl

The analysis of energetic barriers helps explain observed reactivity trends. chemrxiv.org A reaction may be thermodynamically favorable (negative ΔG) but kinetically hindered by a high energy barrier, resulting in a slow reaction rate. numberanalytics.com Computational models can dissect these contributions. The dehydrocoupling of phosphine-borane adducts using aminoboranes like N,N-dimethylaminoborane has been studied computationally, yielding detailed Gibbs free energy reaction profiles that identify the transition states and intermediates along the reaction pathway. researchgate.net This level of analysis is fundamental to designing more efficient catalytic systems for processes like hydrogen storage and release.

Table 2: Calculated Energetics for a Representative Aminoborane (B14716983) Reaction Data adapted from a study on the dehydrogenation of PhH₂P·BH₃ using dimethylaminoborane (Me₂N=BH₂), illustrating the type of data obtained from computational analysis. researchgate.net

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | PhH₂P·BH₃ + Me₂N=BH₂ | 0.0 |

| Transition State | TS1 | +20.5 |

| Intermediates | int-1 | +15.2 |

Prediction of Molecular Aggregation States

Monomeric aminoboranes (R₂N=BH₂) are often unstable and tend to undergo aggregation to form more stable cyclic dimers or trimers. nih.gov Computational modeling is a key method for predicting the likely aggregation state of diethylaminoborane by comparing the thermodynamic stabilities of its potential monomeric, dimeric, and trimeric forms. escholarship.orgnih.gov

Extensive studies on the closely related dimethylaminoborane have shown that it can crystallize as either a dimer, [N(CH₃)₂-BH₂]₂, which contains a four-membered (B-N)₂ ring, or a trimer, [N(CH₃)₂-BH₂]₃, featuring a six-membered (B-N)₃ ring. nih.govresearchgate.net Theoretical calculations indicate that the trimeric structure, with its denser packing, is energetically more stable than the dimer. nih.govresearchgate.net The formation of one form over the other can depend on the specific reaction or crystallization conditions. nih.gov

These computational predictions are vital for interpreting experimental observations. escholarship.org The tendency to aggregate is driven by the desire to relieve the coordinative unsaturation of the boron and nitrogen atoms in the monomer. By calculating the relative energies of the different aggregation states, researchers can predict which form is likely to be dominant under thermodynamic equilibrium. This predictive power is essential for understanding the material properties and reactivity of diethylaminoborane, as the aggregation state dictates its structural and chemical behavior. nih.gov

Table 3: Comparison of Predicted Aggregation States for Aminoboranes This table is based on findings for dimethylaminoborane, a close structural analog of diethylaminoborane. nih.govresearchgate.net

| Property | Monomer (R₂N=BH₂) | Dimer ([R₂N-BH₂]₂) | Trimer ([R₂N-BH₂]₃) |

|---|---|---|---|

| Ring Structure | N/A (Acyclic) | Four-membered (B-N)₂ ring | Six-membered (B-N)₃ ring |

| Predicted Stability | Least stable, transient | Kinetically accessible | Thermodynamically most stable |

| Formation | In-situ generated intermediate | Formed under specific conditions | Often the favored product |

Advanced Applications of Diethylaminoborane in Chemical Synthesis and Materials Science

Utilization in Complex Organoborane Synthesis

Diethylaminoborane serves as a key building block for a range of sophisticated boron-containing molecules, from simple diarylborinic acids to complex heterocyclic frameworks. Its utility is most pronounced in reactions where controlled delivery of a boryl group is essential.

Preparation of Diarylborinic Acids and Derivatives

A significant advancement in the synthesis of diarylborinic acids involves the palladium-catalyzed intermolecular cross-coupling of aryl iodides with an aminodihydridoborane. nih.govoup.com Research has shown that diethylaminoborane is a uniquely effective reagent for this transformation. oup.com While related, bulkier aminoboranes like diisopropylaminoborane (B2863991) tend to result in mono-arylated products, as the steric hindrance prevents the crucial second arylation step. oup.commdpi.com The reduced steric bulk of the diethylamino group in diethylaminoborane facilitates this second B-arylation, enabling the formation of symmetric and non-symmetrical diarylborinic acids. oup.commdpi.com

The reaction is generally performed at elevated temperatures in a solvent such as toluene, with a palladium catalyst and a base. The resulting diaryl(diethylamino)borane is then typically converted into a more stable derivative, such as a borinic quinolate, for easier isolation and handling. mdpi.com This method is notable for its functional group tolerance, allowing for the synthesis of diarylborinic acids with ester groups, which would not be compatible with traditional syntheses using highly nucleophilic organometallic reagents. nih.gov

Table 1: Examples of diarylborinic acid derivatives synthesized via palladium-catalyzed B-diarylation of diethylaminoborane with various aryl iodides. Yields correspond to the isolated borinic quinolate product. nih.govmdpi.com

Synthesis of Cyclic Borinic Acids

The synthesis of cyclic borinic acids can be achieved through palladium-catalyzed intramolecular diarylation of di-halide substrates. mdpi.com In these reactions, a borylating agent is coupled with a substrate containing two aryl halide groups, often linked by an oxygen, nitrogen, or sulfur atom. Research in this area has primarily utilized diisopropylaminoborane (DIPOB), the more sterically hindered analogue of diethylaminoborane. mdpi.com The intramolecular nature of the second arylation step appears to overcome the steric barrier presented by the diisopropylamino group. mdpi.com In contrast, diethylaminoborane was specifically selected for the intermolecular synthesis of acyclic diarylborinic acids precisely because its smaller size allows for the more challenging second arylation between two separate molecules. oup.commdpi.com

Formation of Azaborine Frameworks

Azaborines, which are aromatic rings where a carbon-carbon double bond is replaced by an isoelectronic boron-nitrogen unit, are an important class of heterocycles. semanticscholar.org Synthetic strategies to access these frameworks are varied and often rely on the reaction of a diaryllithium species with an electrophilic boron reagent or the cyclization of appropriately substituted precursors. mdpi.comsemanticscholar.org Common borylating agents used in these syntheses include boron trichloride (B1173362) (BCl₃) and various aminodichloroboranes. mdpi.comsemanticscholar.org A review of current chemical literature does not indicate the use of diethylaminoborane as a direct precursor for the formation of azaborine frameworks.

Construction of Extended Boron-Doped Polycyclic Aromatic Hydrocarbons (PAHs)

Boron-doped polycyclic aromatic hydrocarbons (B-PAHs) are of significant interest for their unique electronic and photophysical properties. nih.govrsc.org The synthesis of these complex, extended systems is an active area of research. Established methods include electrophilic borylative cyclization, often using strong boron electrophiles like boron tribromide (BBr₃) or boron triiodide (BI₃), and the nucleophilic diboration of alkynes. mdpi.comsemanticscholar.orgnih.gov One-pot syntheses involving 1,4-boron migration have also been developed. nih.gov Currently, the scientific literature does not describe methods for the construction of extended B-doped PAHs that utilize diethylaminoborane as the borylating agent.

Generation of Oxaboranes and Related Heterocycles

Oxaboranes and related boron-containing heterocycles are valuable synthetic intermediates. A notable method for their synthesis is the nickel-catalyzed three-component dearylative cyclocondensation of aldehydes, alkynes, and a boron source. nih.govresearchgate.net This approach allows for a modular and direct synthesis of highly substituted oxaboranes under mild conditions. researchgate.net The reported protocols for this specific transformation utilize triphenylborane (B1294497) as the boron-containing coupling partner. nih.govresearchgate.net There is no documented evidence for the use of diethylaminoborane in this type of nickel-catalyzed synthesis of oxaboranes.

Catalytic Roles and Applications

In the context of catalysis, diethylaminoborane functions not as a catalyst itself, but as a crucial reagent within a catalytic cycle. oup.comacs.org Its primary role is to serve as a source of a boryl group (BH₂) in transition metal-catalyzed reactions, most notably those catalyzed by palladium. oup.comresearchgate.net

In the palladium-catalyzed synthesis of diarylborinic acids, for example, the catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex. The resulting arylpalladium(II) species then undergoes a transmetalation step with diethylaminoborane. mdpi.com This step transfers a boryl group to the palladium center and an aryl group to the boron atom. A second such sequence results in the diarylated aminoborane (B14716983), and reductive elimination regenerates the active palladium(0) catalyst, allowing the cycle to continue. The unique reactivity of diethylaminoborane, particularly its reduced steric profile compared to other aminoboranes, is key to the success of these catalytic borylation reactions. oup.com

Reagent in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, with reactions like the Suzuki-Miyaura coupling being central to modern organic synthesis. researchgate.netacs.orgnih.gov Diethylaminoborane has emerged as a key reagent in this area, particularly for the synthesis of diarylborinic acids, which are precursors for Suzuki-Miyaura reactions. researchgate.net

Researchers have reported a palladium-catalyzed B-diarylation of diethylaminoborane through an intermolecular cross-coupling with aryl iodides. researchgate.net A critical factor for the success of this reaction is the use of the less sterically bulky diethylaminoborane, which facilitates the crucial second B-arylation step to form the diarylborinic acid derivative. researchgate.net This approach provides access to symmetrical and non-symmetrical borinic quinolates, albeit in modest yields. researchgate.net The use of diethylaminoborane represents a strategic choice that balances reactivity and stability; while its reduced Lewis acidity compared to other boron reagents can lead to decreased catalytic activity, it also increases the compound's stability against protodeboronation. researchgate.net This method expands the toolkit for creating valuable borinic acid derivatives under catalytic conditions, tolerating a range of functional groups. researchgate.net

| Aryl Iodide (Ar-I) | Product (Ar₂B-N(Et)₂) | Yield | Notes |

|---|---|---|---|

| 4-Iodotoluene | Di(p-tolyl)borinic acid derivative | Modest | Demonstrates synthesis of symmetrical borinic acids. |

| 1-Iodo-4-methoxybenzene | Bis(4-methoxyphenyl)borinic acid derivative | Modest | Tolerates electron-donating groups on the aryl halide. |

| Methyl 4-iodobenzoate | Bis(4-(methoxycarbonyl)phenyl)borinic acid derivative | Modest | Compatible with sensitive functional groups like esters. |

Dehydrocoupling Agent in Organophosphorus Chemistry

Dehydrocoupling is a significant reaction for forming bonds between main-group elements, often with the release of hydrogen gas. In organophosphorus chemistry, this method is used to create P-B bonds, leading to materials like polyphosphinoboranes. Diethylaminoborane has been identified as an effective hydrogen acceptor for the dehydrocoupling of phosphine-borane adducts under mild conditions. researchgate.net

In a notable study, the reactivity of various aminoboranes with phosphine-borane adducts was investigated. It was found that sterically unencumbered aminoboranes, such as diethylaminoborane and dimethylaminoborane (B1631071), can facilitate hydrogen transfer from phosphine-borane adducts at ambient temperatures (20 °C). researchgate.net This process results in the formation of a stable amine-borane adduct (e.g., Et₂NH·BH₃) and a transient phosphinoborane (e.g., PhHP-BH₂), which then undergoes polymerization to yield polyphosphinoborane. researchgate.netresearchgate.net This metal-free dehydrocoupling pathway is advantageous as it avoids the elevated temperatures (≥100 °C) typically required for metal-catalyzed methods. researchgate.net The reaction proceeds via a proposed 6-membered transition state involving P-to-N and B-to-B hydrogen transfer. researchgate.net This application showcases diethylaminoborane's role in facilitating the synthesis of inorganic polymers with potentially interesting material properties. researchgate.net

Lewis Acidic Properties and Catalytic Potential

The boron center in aminoboranes is characterized by its Lewis acidity, a property that allows it to accept a pair of electrons. escholarship.orgespublisher.com In diethylaminoborane, the Lewis acidity of the boron atom is tempered by the electron-donating nitrogen atom of the diethylamino group. This modulation of acidity is crucial for its reactivity and catalytic potential. researchgate.net While strong Lewis acids can be highly reactive, their use can be limited; the moderated Lewis acidity of diethylaminoborane enhances its stability and selectivity in certain reactions. researchgate.netcardiff.ac.uk

Its catalytic potential is evident in its ability to activate other molecules. For instance, in the dehydrocoupling of phosphine-boranes, the Lewis acidic boron center and the Lewis basic nitrogen center are thought to cooperate in activating the P-H and B-H bonds, facilitating hydrogen transfer. researchgate.net Furthermore, aminoboranes are key components in the burgeoning field of Frustrated Lewis Pairs (FLPs), where the combination of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct can activate small molecules like H₂ and C-H bonds. mdpi.com The specific steric and electronic properties of diethylaminoborane make it a candidate for incorporation into such advanced catalytic systems designed to perform challenging chemical transformations. mdpi.comresearchgate.net

Contributions to Advanced Materials Chemistry

Diethylaminoborane serves as a valuable precursor and building block in the synthesis of a variety of advanced materials, from inorganic thin films to novel polymers.

Precursor for Optoelectronic Materials

Hexagonal boron nitride (h-BN) is a wide-bandgap semiconductor with high thermal and chemical stability, making it an excellent material for optoelectronic applications, including deep ultraviolet emitters and dielectric layers for devices. nih.govgelest.com Diethylaminoborane has been successfully employed as a single-source precursor for the growth of boron nitride films via Metal-Organic Chemical Vapour Deposition (MOCVD). rsc.orgrsc.org

Using diethylaminoborane in a low-pressure MOCVD process at 450 °C, researchers have deposited both sp² (hexagonal) and sp³ (cubic) phases of boron nitride on silicon and nickel substrates. rsc.orgrsc.org The use of a single-source precursor like diethylaminoborane is advantageous as it contains both boron and nitrogen in one molecule, simplifying the deposition process compared to using separate sources like ammonia (B1221849) borane (B79455) or borazine. nih.govrsc.org This application demonstrates a direct pathway from a molecular precursor to a functional inorganic material with significant potential in advanced optoelectronics. mdpi.com

Role in Polymer Chemistry and Advanced Polymeric Materials

The ability of diethylaminoborane to participate in specific chemical reactions makes it a useful component in the synthesis of advanced polymers. As discussed previously (Section 5.2.2), it acts as a dehydrocoupling agent to produce polyphosphinoboranes. researchgate.netresearchgate.net These inorganic polymers, with a backbone of alternating phosphorus and boron atoms, are analogous to carbon-based polymers and are of interest for their unique properties. escholarship.org

The synthesis of these polymers via the dehydrocoupling of phosphine-borane adducts with diethylaminoborane is a form of condensation polymerization. researchgate.net This route provides access to high molecular weight polyphosphinoboranes, which are materials with auspicious properties, without the need for transition-metal catalysts. researchgate.net The development of new polymerization strategies is a core focus of polymer chemistry, and the use of diethylaminoborane highlights a metal-free approach to creating novel inorganic polymeric structures. mdpi.comnih.govmagtech.com.cn Such polymers are part of a broader class of advanced materials being explored for applications requiring high performance and novel functionality. researchgate.netnih.gov

Considerations for Hydrogen Storage Applications (Material Aspects)

Amine-boranes are considered promising materials for chemical hydrogen storage due to their high hydrogen content by weight. caltech.edu The U.S. Department of Energy has set ambitious targets for on-board vehicular hydrogen storage systems, driving research into materials with high gravimetric and volumetric hydrogen densities. innovationnewsnetwork.com

Diethylaminoborane, with the formula (C₂H₅)₂NHBH₃, is a member of this class. A key material aspect is its theoretical hydrogen storage capacity.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₄BN |

| Molar Mass | 86.97 g/mol |

| Mass of Hydrogen (H₂) Released per Mole (1 equivalent) | 2.02 g/mol |

| Gravimetric H₂ Density (1 eq. H₂) | 2.32 wt% |

| Mass of Hydrogen (H₂) Released per Mole (2 equivalents) | 4.04 g/mol |

| Gravimetric H₂ Density (2 eq. H₂) | 4.65 wt% |

While its theoretical capacity is lower than that of ammonia borane (NH₃BH₃), which is 19.6 wt%, it offers different material properties. A critical consideration for any chemical hydrogen storage material is the nature of the "spent fuel" after hydrogen release. The thermal dehydrogenation of amine-boranes often leads to the formation of polymeric byproducts, such as polyaminoboranes and polyiminoboranes, before ultimately forming boron nitride at high temperatures. This polymerization process, as seen in the dehydrocoupling reactions, is a crucial material aspect as it affects the reversibility and regeneration of the storage medium. researchgate.net The release of hydrogen from diethylaminoborane would likely result in the formation of the aminoborane (C₂H₅)₂N=BH₂ and subsequently its oligomers or polymers, which would need to be considered in the design of a complete storage system.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Pathways

Traditional synthesis routes for aminoboranes, including diethylaminoborane, have often relied on harsh reagents and conditions, such as the use of lithium aluminum hydride or high temperatures (160–220 °C). nih.govacs.org These methods can be hazardous and energy-intensive, prompting the search for more environmentally friendly alternatives. nih.govacs.org

Future research is directed towards the development of "greener" synthetic pathways that are more sustainable and efficient. researchgate.netnumberanalytics.com One promising approach is the catalytic dehydrogenation of amine-borane adducts. uva.nl This method avoids the use of highly reactive and toxic reagents, offering a cleaner route to diethylaminoborane. uva.nl Another innovative and greener method that has been explored is the tandem iodination/dehydroiodination of amine-boranes. nih.govacs.orgacs.org This process can be performed under milder conditions and provides a more convenient and scalable synthesis of aminoboranes. nih.govacs.orgacs.org The development of such methods aligns with the principles of green chemistry by reducing waste, minimizing energy consumption, and using less hazardous substances.

| Synthetic Method | Reagents/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional Reduction | Aminodihaloboranes, Lithium aluminum hydride | Established method | Highly reactive and hazardous reagents | nih.govacs.org |

| Thermal Dehydrogenation | High temperatures (160–220 °C) | Avoids some hazardous reagents | High energy consumption | nih.govacs.org |

| Catalytic Dehydrogenation | Transition metal or FLP catalysts | Milder conditions, greener approach | Catalyst cost and separation | uva.nl |

| Tandem Iodination/Dehydroiodination | Iodine, bulky amine base | Milder conditions, convenient | Stoichiometric use of reagents | nih.govacs.orgacs.org |

Exploration of Novel Catalytic Transformations

Diethylaminoborane has emerged as a valuable reagent in various catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions. oup.comorganic-chemistry.orgnobelprize.orguwindsor.ca A significant area of research has been its application in the synthesis of diarylborinic acids through the palladium-catalyzed B-diarylation of diethylaminoborane. oup.commdpi.comresearchgate.net The use of the less bulky diethylaminoborane facilitates the second B-arylation step, which is crucial for the successful synthesis of these compounds. oup.commdpi.com

Future research will likely focus on expanding the scope of catalytic reactions involving diethylaminoborane. This includes the development of new catalytic systems and the exploration of its reactivity with a broader range of substrates. sumitomo-chem.co.jp The goal is to devise novel and efficient methods for the formation of carbon-boron and other element-boron bonds, which are fundamental transformations in organic synthesis. The versatility of metal-organic frameworks as heterogeneous catalysts may also be explored for reactions involving diethylaminoborane. metu.edu.tr

| Aryl Halide | Product | Yield (%) | Reference |

|---|---|---|---|

| Iodobenzene | Diphenylborinic acid | 85 | oup.com |

| 4-Iodotoluene | Di-p-tolylborinic acid | 82 | oup.com |

| 1-Iodo-4-methoxybenzene | Bis(4-methoxyphenyl)borinic acid | 78 | oup.com |

Design of Diethylaminoborane-Derived Functional Materials

Diethylaminoborane serves as a precursor for the synthesis of various functional materials, including boron-containing polymers and ceramics. nih.govacs.orgmdpi.comrsc.orgnewcastle.edu.au These materials are of interest due to their unique electronic and optical properties. metu.edu.trresearchgate.net For instance, polymers derived from diethylaminoborane can exhibit interesting photoluminescence and be used in the development of molecular sensors. nih.govacs.org

A key area for future research is the design and synthesis of novel functional materials with tailored properties. fapesp.brfunctmaterials.org.ua This involves the controlled polymerization of diethylaminoborane and its derivatives to create materials with specific functionalities. mdpi.commdpi.com The development of these materials could lead to applications in advanced technologies such as light-emitting devices, sensors, and energy storage. rsc.orgmdpi.comrsc.org The synthesis of bifunctional precursors from compounds like diethylaminoborane could also expand the range of applications for these versatile materials. mdpi.com

| Material Type | Potential Application | Key Properties | Reference |

|---|---|---|---|

| Boron-containing polymers | Molecular sensors, Organic Light-Emitting Diodes (OLEDs) | Photoluminescence, tunable electronic properties | nih.govacs.orgmetu.edu.tr |

| Boron nitride ceramics | High-temperature applications, electronic substrates | High thermal stability, insulating properties | nih.govacs.org |

| Functionalized oligomers | Precursors for advanced materials | Tailorable functionality | mdpi.com |

Advanced Computational and Theoretical Studies of Complex Systems

Advanced computational and theoretical studies, particularly those employing Density Functional Theory (DFT), are becoming increasingly important for understanding the reactivity and reaction mechanisms of complex chemical systems. sumitomo-chem.co.jpresearchgate.netresearchgate.netmdpi.comstackexchange.com In the context of diethylaminoborane, computational studies can provide valuable insights into its electronic structure, reactivity, and the mechanisms of the catalytic reactions in which it participates. uva.nlresearchgate.nettesisenred.net

Future research in this area will likely involve more sophisticated computational models to simulate the behavior of diethylaminoborane and its complexes in various chemical environments. researchgate.netpolimi.it These studies can help in the rational design of new catalysts and reagents, predict the outcomes of reactions, and elucidate the factors that control selectivity. functmaterials.org.ua For example, DFT calculations can be used to investigate the transition states of catalytic cycles, providing a deeper understanding of the reaction pathways and energy barriers involved. researchgate.netresearchgate.net This knowledge can accelerate the discovery and optimization of new synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Diethylamino borane to ensure high purity and reproducibility?

- Methodological Answer : Synthesis typically involves controlled reactions between diethylamine and borane derivatives under inert atmospheres. Key steps include stoichiometric optimization, solvent selection (e.g., diethyl ether or THF), and temperature control to minimize side reactions. Characterization via NMR (δ ~10–25 ppm for amine-borane complexes) and IR spectroscopy (B-H stretching at ~2100–2300 cm) is critical for verifying purity. Experimental details should align with reproducibility guidelines, such as documenting reagent ratios and isolation methods in the main text, with extended data in supplementary materials .

Q. How can researchers characterize the thermal stability of this compound for hydrogen storage applications?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard for assessing decomposition temperatures and enthalpy changes. For kinetic studies, isothermal dehydrogenation experiments coupled with gas-volumetric measurements provide data on hydrogen release rates. Cross-validation with computational methods (e.g., CBS-QB3 or W1X-1 for thermochemical parameters) enhances reliability. Ensure experimental conditions (e.g., heating rates, atmosphere) are explicitly reported to enable replication .

Q. What spectroscopic techniques are most effective for identifying structural changes in this compound during catalytic reactions?

- Methodological Answer : Solid-state NMR is indispensable for tracking boron environments (e.g., δ ~17–22 ppm for amine-borane adducts). Pairing with X-ray photoelectron spectroscopy (XPS) or FTIR can confirm bond cleavage or formation (e.g., B-N vs. B-H interactions). For in-situ monitoring, operando spectroscopy under reaction conditions is recommended .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed reactivity of this compound in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) can model transition states and activation barriers, addressing discrepancies in reaction pathways. For example, discrepancies in dehydrogenation mechanisms may arise from solvent effects or overlooked intermediates. Cross-referencing with experimental kinetic isotope effects (KIE) or isotopic labeling studies validates computational predictions. Case studies on titanocene-catalyzed borane dehydrocoupling highlight the importance of iterative theory-experiment collaboration .

Q. What experimental design strategies optimize this compound’s catalytic efficiency in hydrogen storage systems?

- Methodological Answer : Response Surface Methodology (RSM) with central composite designs can systematically optimize variables like catalyst loading, temperature, and solvent polarity. For instance, PdCoAg/AC nanoparticles in ammonia borane systems achieved 95% H yield by tuning pH and anodic current. Apply similar DOE (Design of Experiments) principles to this compound, prioritizing factors with the highest impact on turnover frequency (TOF) .

Q. How do ligand modifications in transition metal-Diethylamino borane complexes influence heterolytic H–H bond activation?

- Methodological Answer : Systematic substitution of ancillary ligands (e.g., phosphines, carbenes) alters electron density at the metal center, affecting borane coordination and H cleavage. Spectroscopic techniques (EPR, XAS) and crystallography track geometric changes, while DFT calculates charge transfer dynamics. Recent work on Rh–borane Lewis pairs demonstrates how ligand basicity modulates activation barriers .

Q. What strategies address inconsistencies in reported thermochemical data for this compound derivatives?

- Methodological Answer : Standardize measurements using high-purity samples and calibrated equipment. For example, discrepancies in enthalpy of formation () may arise from differing reference states (e.g., gas-phase vs. solution-phase data). Use Benson group additivity or high-level composite methods (e.g., W1X-1) to reconcile computational and experimental values. Cross-check with NIST-JANAF databases where applicable .

Key Methodological Considerations

- Reproducibility : Document experimental protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for supplementary data) .

- Data Validation : Use multiple characterization techniques (e.g., NMR, XRD, mass spectrometry) to confirm compound identity and purity.

- Computational Cross-Check : Pair DFT or ab initio calculations with experimental kinetics to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.